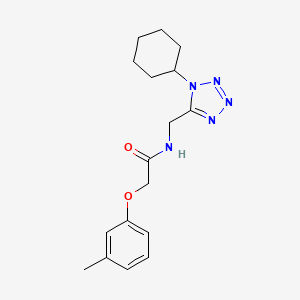

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide

Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide is a synthetic compound featuring a tetrazole core substituted with a cyclohexyl group at the 1-position. The tetrazole ring is linked via a methylene bridge to an acetamide moiety, which is further functionalized with a meta-tolyloxy (3-methylphenoxy) group.

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-13-6-5-9-15(10-13)24-12-17(23)18-11-16-19-20-21-22(16)14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11-12H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXSQRITVKRZNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCC2=NN=NN2C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids, enhancing its interactions with biological targets. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula for this compound can be represented as follows:

Structural Components

- Tetrazole Ring : Contributes to the compound's ability to mimic carboxylate groups.

- Cyclohexyl Group : Enhances lipophilicity, potentially improving membrane permeability.

- Tolyloxy Moiety : Imparts unique electronic properties that may influence biological interactions.

The primary mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The tetrazole ring can bind to active sites of enzymes, inhibiting their activity. This is particularly relevant in metabolic pathways where carboxylic acids play a role.

- Receptor Modulation : The compound may interact with various receptors, altering their function and potentially leading to therapeutic effects.

Therapeutic Potential

Research indicates that this compound may have several therapeutic applications:

- Antitumor Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Its structural components may modulate inflammatory pathways.

- Antimicrobial Properties : Potential efficacy against bacterial and fungal strains has been observed.

Case Study 1: Antitumor Activity

In a recent study, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound. It was found to reduce the production of pro-inflammatory cytokines in vitro, highlighting its potential for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Compound A | Antitumor | Enzyme inhibition |

| Compound B | Anti-inflammatory | Cytokine modulation |

| N-(Cyclohexyl-Tetrazole) | Antimicrobial | Receptor interaction |

Comparison with Similar Compounds

Structural Analogues with Tetrazole Cores

Several structurally related compounds share the tetrazole-acetamide framework but differ in substituents, as highlighted below:

*Calculated based on molecular formula.

Key Observations :

- Substituent Effects : The cyclohexyl group in the target compound likely increases steric bulk and lipophilicity compared to the methyl group in or the unsubstituted tetrazole in . This may influence pharmacokinetic properties such as absorption and metabolism.

- Electronic Modulation: The m-tolyloxy group (meta-methylphenoxy) in the target compound introduces electron-donating effects, contrasting with the electron-withdrawing nitro or chloro substituents in analogues from (e.g., compounds 12 and 13). Such differences could alter binding affinity in biological targets.

- Synthetic Accessibility : Yields for tetrazole derivatives vary significantly. For example, compounds in with thioxoacetamide backbones show yields ranging from 53% to 90%, depending on substituent complexity . The target compound’s synthesis may face challenges due to the cyclohexyl group’s steric demands.

Functional Analogues with Heterocyclic Cores

Compounds with isoxazole, thiazole, or oxazole cores (e.g., ) provide indirect comparisons:

- Isoxazole Derivatives (e.g., ): Compounds like (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide exhibit planar heterocyclic systems, which may enhance π-π stacking in enzyme active sites compared to the non-planar tetrazole .

- Thiazole-Triazole Hybrids (e.g., ): These compounds demonstrate improved binding in docking studies (e.g., compound 9c in ), suggesting that the acetamide linker’s flexibility and substituent positioning are critical for target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.